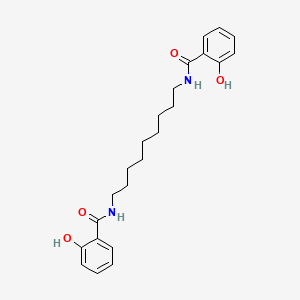
Benzamide, N,N'-1,9-nonanediylbis(2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamide groups connected by a nonane chain, with hydroxyl groups attached to the benzamide rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) typically involves the reaction of benzoyl chloride with 1,9-nonanediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The hydroxyl groups are introduced through subsequent reactions involving hydroxylation agents.
Industrial Production Methods
Industrial production of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide groups can be reduced to form amines.
Substitution: The hydrogen atoms on the benzamide rings can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzoyl derivatives and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides or alkyl-substituted benzamides.
Applications De Recherche Scientifique
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The benzamide groups can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including modulation of cellular pathways and inhibition of disease-related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzamide: A simpler analog with a single benzamide group and a hydroxyl group.
N,N’-1,9-Nonanediylbisbenzamide: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Benzamide: The simplest form, with a single benzamide group and no additional functional groups.
Uniqueness
Benzamide, N,N’-1,9-nonanediylbis(2-hydroxy-) is unique due to the presence of both hydroxyl and benzamide groups, connected by a nonane chain. This structure provides a combination of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
129944-87-2 |
|---|---|
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-hydroxy-N-[9-[(2-hydroxybenzoyl)amino]nonyl]benzamide |
InChI |
InChI=1S/C23H30N2O4/c26-20-14-8-6-12-18(20)22(28)24-16-10-4-2-1-3-5-11-17-25-23(29)19-13-7-9-15-21(19)27/h6-9,12-15,26-27H,1-5,10-11,16-17H2,(H,24,28)(H,25,29) |
Clé InChI |
BKRVEXJQEGMTGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCCCCCCCNC(=O)C2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14287513.png)
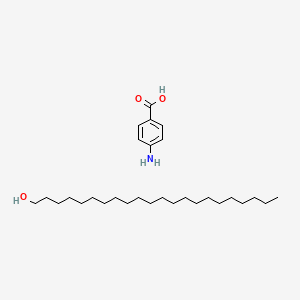
![Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate](/img/structure/B14287528.png)
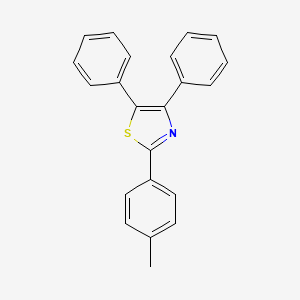
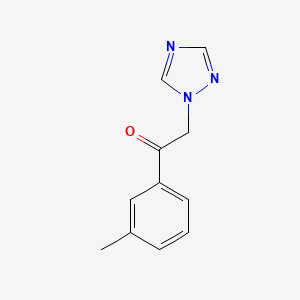

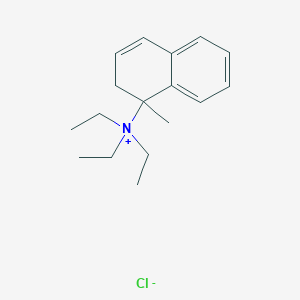
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
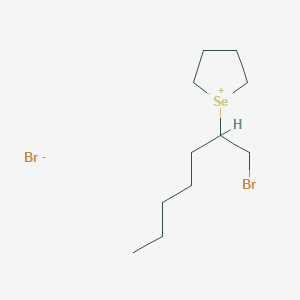
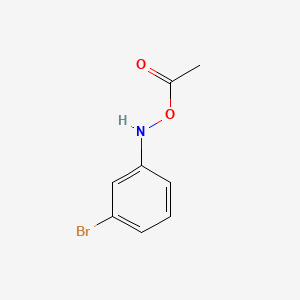

![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
